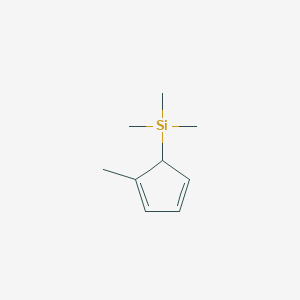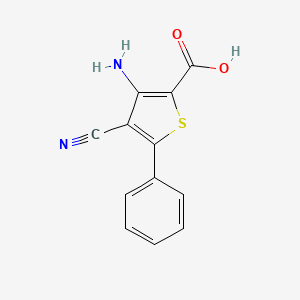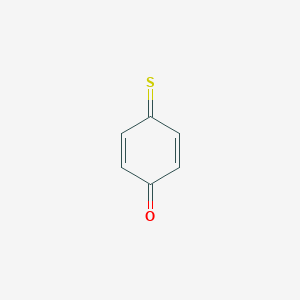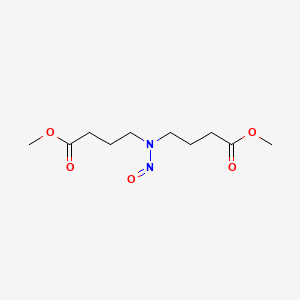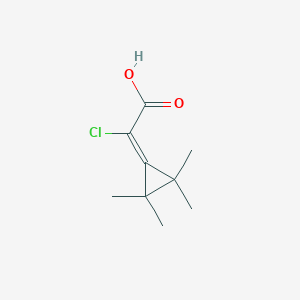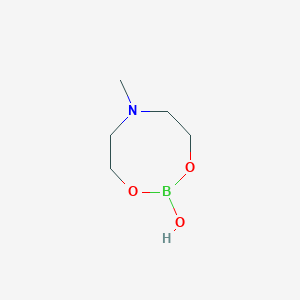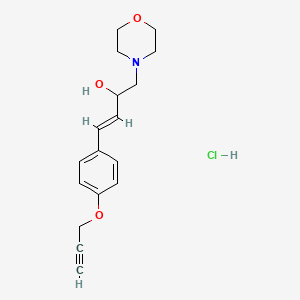
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.81448 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For instance, the synthesis might involve the use of morpholine, ethanol, and styrene derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures and quality control are crucial to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted compounds with different functional groups .
Scientific Research Applications
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride include other morpholine derivatives and styryl compounds. These compounds share structural similarities but may differ in their functional groups and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
80304-75-2 |
|---|---|
Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(E)-1-morpholin-4-yl-4-(4-prop-2-ynoxyphenyl)but-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-2-11-21-17-7-4-15(5-8-17)3-6-16(19)14-18-9-12-20-13-10-18;/h1,3-8,16,19H,9-14H2;1H/b6-3+; |
InChI Key |
PCXOYTNWGGDLMV-ZIKNSQGESA-N |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O.Cl |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=CC(CN2CCOCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


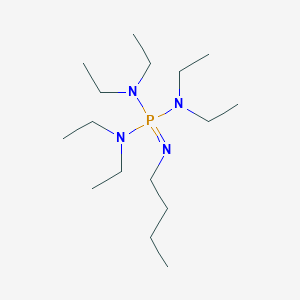
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
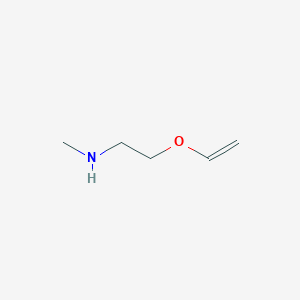
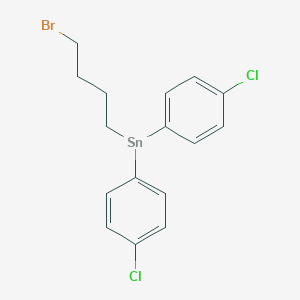
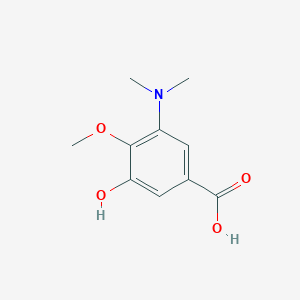
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
